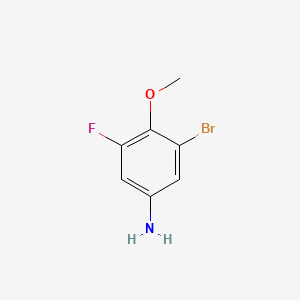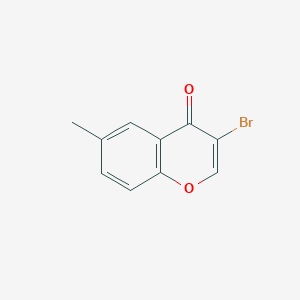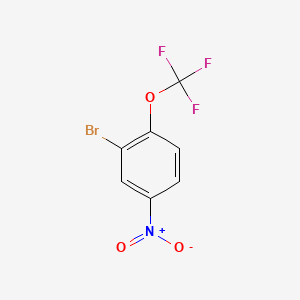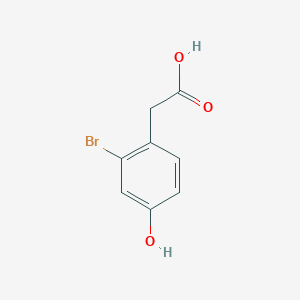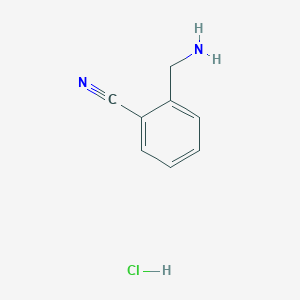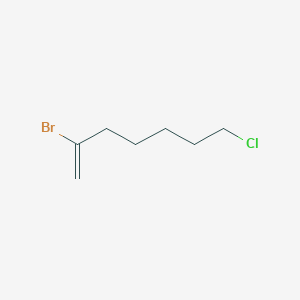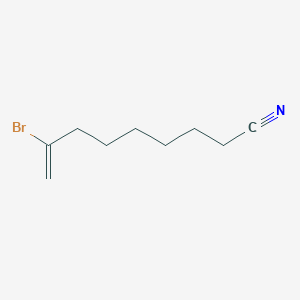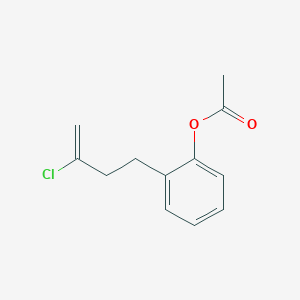
4-(2-Acetoxyphenyl)-2-chloro-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Acetoxyphenyl)-2-chloro-1-butene, also known as 4-chloro-2-(2-acetoxy-phenyl)-1-butene, is a chemical compound that has been studied for its potential applications in scientific research and laboratory experiments.
Applications De Recherche Scientifique
Reactivity and Mechanisms
Solvolysis Reactions and Rearrangements : Jia et al. (2002) studied the solvolysis reactions of related compounds, highlighting the nucleophilic addition of water to tertiary allylic carbocations, revealing insights into reaction mechanisms and product distributions, which could be relevant for understanding the behavior of "4-(2-Acetoxyphenyl)-2-chloro-1-butene" under similar conditions (Jia, Ottosson, Zeng, & Thibblin, 2002).
Photochemical Generation of Aryl Cations : Protti et al. (2004) examined the photochemistry of chlorophenols and chloroanisoles, leading to aryl cations. These findings might offer a parallel to the photoreactivity of "this compound," suggesting potential pathways for generating reactive intermediates or products (Protti, Fagnoni, Mella, & Albini, 2004).
Metabolism and Bioactivation Studies
- Metabolism of Chlorohydroxybutenes : Wu et al. (2019) and Wang et al. (2018) conducted studies on the metabolism of 1-chloro-2-hydroxy-3-butene, a metabolite of 1,3-butadiene, revealing insights into biotransformation pathways that could be relevant for understanding the metabolic fate of "this compound" in biological systems. These studies identified potential biomarkers and elucidated mechanisms of action, contributing to our understanding of the toxicological profiles of such compounds (Wu et al., 2019); (Wang et al., 2018).
Synthetic Applications and Material Science
Microwave-Accelerated Synthesis : Shen Hua-liang (2007) reported the microwave-accelerated synthesis of 4-acetoxy-2-methyl-2-butenal, showcasing the potential for efficient synthetic pathways that could be applicable to "this compound" for producing intermediates useful in pharmaceuticals and chemicals (Shen, 2007).
Polymer Synthesis and Characterization : Miyasaka et al. (2001) and Bielawski et al. (2001) explored the synthesis and properties of novel polymeric materials derived from compounds with structural similarities to "this compound." These studies contribute to the development of materials with potential applications in electronics, photonics, and as functional coatings, offering insights into the versatility of chemical structures in polymer science (Miyasaka, Yamazaki, & Nishide, 2001); (Bielawski, Scherman, & Grubbs, 2001).
Mécanisme D'action
Target of Action
It’s worth noting that acetoxyphenyl compounds, such as aspirin (acetylsalicylic acid), are known to target the prostaglandin cyclooxygenases-1 (cox-1) and cox-2 . These enzymes play a crucial role in the production of prostanoids, particularly in the stomach and platelets .
Mode of Action
Similar compounds like aspirin function through acetylation . The acetylation of COX-2 allows for the generation of 15-®HETE and subsequent formation of “aspirin-triggered lipoxin” (ATL) by interaction with white cell lipoxygenases .
Biochemical Pathways
Compounds like aspirin that target cox-1 and cox-2 are involved in the arachidonic acid cascade, converting arachidonic acid to prostaglandin h2 (pgh2), a committed step in prostanoid synthesis .
Pharmacokinetics
Similar compounds like aspirin are rapidly hydrolyzed into inactive acetate and salicylate by aspirin “esterases,” preferentially in the intestinal epithelium, liver, and blood . The half-life of unmetabolized aspirin in blood is 20–30 min .
Result of Action
The acetylation of cox-2 by similar compounds like aspirin allows for the generation of 15-®hete and subsequent formation of “aspirin-triggered lipoxin” (atl) by interaction with white cell lipoxygenases . This could potentially lead to anti-inflammatory effects.
Propriétés
IUPAC Name |
[2-(3-chlorobut-3-enyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-9(13)7-8-11-5-3-4-6-12(11)15-10(2)14/h3-6H,1,7-8H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJXHLYVESVTJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1CCC(=C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641188 |
Source


|
| Record name | 2-(3-Chlorobut-3-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890097-72-0 |
Source


|
| Record name | 2-(3-Chlorobut-3-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

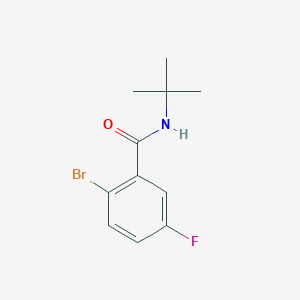


![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide](/img/structure/B1290878.png)
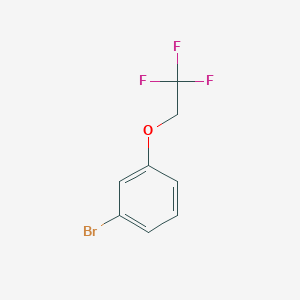
![[4-(Benzyloxy)phenoxy]acetonitrile](/img/structure/B1290884.png)
